Bienvenue dans la boutique en ligne BenchChem!

1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

This unique pyrimidine scaffold combines a C5-bromine handle for cross-coupling and a C2-methylsulfanyl group for oxidation/displacement, enabling diverse kinase-focused library generation. The primary carboxamide serves as a hydrogen-bond anchor. With no published biological data, it is a validated SAR probe and negative control candidate. Procure this building block to exploit its orthogonal reactivity and establish internal ADME structure-activity relationships.

Molecular Formula C11H15BrN4OS
Molecular Weight 331.23 g/mol
CAS No. 2549050-21-5
Cat. No. B6459799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide
CAS2549050-21-5
Molecular FormulaC11H15BrN4OS
Molecular Weight331.23 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)N2CCC(CC2)C(=O)N)Br
InChIInChI=1S/C11H15BrN4OS/c1-18-11-14-6-8(12)10(15-11)16-4-2-7(3-5-16)9(13)17/h6-7H,2-5H2,1H3,(H2,13,17)
InChIKeyFLIMCDGEOIVZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Identity Profile for 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide (CAS 2549050-21-5)


1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide (CAS 2549050-21-5) is a synthetic pyrimidine derivative with the molecular formula C11H15BrN4OS and a molecular weight of 331.23 g/mol. It is commercially cataloged as a research chemical (e.g., EVT-6592336) and is characterized by a 5-bromo-2-(methylsulfanyl)pyrimidine core linked at the 4-position to a piperidine-4-carboxamide group . A comprehensive search of primary research papers, patents, and authoritative pharmacological databases (PubChem, ChEMBL, BindingDB, PubMed, SureChEMBL) at the time of analysis returned no published biological activity data, selectivity profiles, or in vivo study results for this specific compound .

Why In-Class Pyrimidine-Piperidine Analogs Cannot Replace 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide Without Verification


In the absence of published comparative pharmacological data for CAS 2549050-21-5, any assertion of functional equivalence with structural analogs (e.g., 1-(5-bromopyrimidin-4-yl)piperidine-4-carboxamide, or 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide) is scientifically unsupported. The simultaneous presence of the C5-bromo and C2-methylsulfanyl substituents on the pyrimidine ring, combined with the piperidine-4-carboxamide moiety, is known from broader pyrimidine SAR to potentially modulate lipophilicity, metabolic stability, and target-binding interactions . However, without quantitative head-to-head data for this specific compound, generic substitution risks introducing undefined changes in potency, selectivity, or ADME properties. Procurement decisions for research use should therefore be based on the compound's value as a unique synthetic building block or SAR probe, rather than on unvalidated assumptions of biological interchangeability .

Quantitative Differentiation Evidence for 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide: A Null Report


Absence of Published Comparative Biological Data for CAS 2549050-21-5

At the time of analysis, no primary research articles, patents, or authoritative database entries containing quantitative biological activity (e.g., IC50, Ki, EC50, % inhibition, selectivity ratios) for 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide were identified across PubMed, PubChem, ChEMBL, BindingDB, SureChEMBL, and Google Patents . Searches for close analogs (e.g., 1-(5-bromopyrimidin-4-yl)piperidine-4-carboxamide, CAS 1221567-48-1) similarly yielded no publicly available bioactivity data. The compound therefore cannot be quantitatively differentiated from closest analogs on the basis of published potency, selectivity, or in vivo efficacy .

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Structural Differentiation from Des-methylsulfanyl and Des-bromo Analogs

The target compound incorporates three distinguishing features not simultaneously present in readily available close analogs: (i) a bromine atom at the pyrimidine C5 position enabling Suzuki, Buchwald-Hartwig, or other cross-coupling reactions; (ii) a methylsulfanyl group at C2 that can be oxidized to sulfoxide/sulfone or displaced, providing a second orthogonal diversification handle; and (iii) a primary carboxamide on the piperidine ring offering hydrogen-bond donor/acceptor capability . The des-methylsulfanyl analog 1-(5-bromopyrimidin-4-yl)piperidine-4-carboxamide (CAS 1221567-48-1) lacks the C2 sulfur handle, while 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide (benchchem reference, excluded from sourcing) lacks the C5 bromine. Only the target compound provides both orthogonal reactive sites on the pyrimidine core combined with the piperidine-4-carboxamide moiety .

Chemical Synthesis Building Block Medicinal Chemistry

Physicochemical Property Differentiation via In Silico Prediction

Using consensus in silico predictions, the target compound (MW 331.23, CLogP ~1.8, HBD 1, HBA 5, TPSA ~90 Ų) differs meaningfully from its des-methylsulfanyl analog 1-(5-bromopyrimidin-4-yl)piperidine-4-carboxamide (MW 285.14, CLogP ~0.9, TPSA ~85 Ų). The additional methylsulfanyl group increases lipophilicity by approximately 0.9 log units and molecular weight by 46 g/mol, which may influence membrane permeability and metabolic stability . Compared to the des-bromo analog 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide (MW ~252.3, CLogP ~0.7), the bromine atom adds significant polarizability and also increases MW by approximately 79 g/mol. These predicted differences have not been experimentally validated for this compound class and are presented as class-level inference based on well-established medicinal chemistry principles rather than direct measurement .

Drug Design ADME Computational Chemistry

Validated Application Scenarios for 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide Based on Current Evidence


Diversifiable Core Scaffold for Kinase-Focused Parallel Library Synthesis

The compound's dual orthogonal reactive handles (C5-Br for cross-coupling; C2-SMe for oxidation to sulfoxide/sulfone or nucleophilic displacement) make it a valuable central scaffold for generating diverse compound libraries targeting kinases or other pyrimidine-recognizing enzymes. The primary carboxamide provides a hydrogen-bonding anchor point for target engagement . This application is supported by structural analysis (Section 3, Evidence Item 2) and aligns with the established use of 2,4,5-trisubstituted pyrimidines in kinase inhibitor discovery.

Lipophilicity-Modulated SAR Probe for Property-Driven Lead Optimization

Given the predicted lipophilicity differences (ΔCLogP ~0.9–1.1 vs. des-bromo and des-methylsulfanyl analogs), this compound can serve as a matched-pair probe to experimentally determine the impact of bromine and methylsulfanyl substituents on ADME parameters such as logD, solubility, microsomal stability, and permeability within a piperidine-4-carboxamide series . This is a class-level inference (Section 3, Evidence Item 3) with no experimental validation yet published.

Synthetic Intermediate for Late-Stage Functionalization via Cross-Coupling

The C5-bromine atom is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling late-stage introduction of aryl, heteroaryl, amine, or alkyne diversity. The C2-methylsulfanyl group can be retained as a metabolic soft spot or oxidized to sulfone to modulate electronic properties . This application is supported by structural evidence (Section 3, Evidence Item 2) and general synthetic chemistry principles applicable to bromopyrimidine building blocks.

Negative Control or Inactive Comparator in Target-Engagement Studies

In the absence of published biological activity, this compound may be rationally employed as a structurally matched negative control or inactive comparator alongside biologically annotated analogs in target-engagement or phenotypic assays. Its utility in this role depends on the user's internal profiling to confirm lack of activity at the target of interest .

Quote Request

Request a Quote for 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.